2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride
CAS No.: 2044902-05-6
Cat. No.: VC12018605
Molecular Formula: C8H10ClN3O3
Molecular Weight: 231.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044902-05-6 |
|---|---|
| Molecular Formula | C8H10ClN3O3 |
| Molecular Weight | 231.63 g/mol |
| IUPAC Name | 2-[(5-formylpyrimidin-2-yl)-methylamino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9N3O3.ClH/c1-11(4-7(13)14)8-9-2-6(5-12)3-10-8;/h2-3,5H,4H2,1H3,(H,13,14);1H |
| Standard InChI Key | LYOGNYJJIDFWNI-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)C1=NC=C(C=N1)C=O.Cl |
| Canonical SMILES | CN(CC(=O)O)C1=NC=C(C=N1)C=O.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride is C₈H₁₀ClN₃O₃, with a molecular weight of 231.63 g/mol. Its structure comprises a pyrimidine ring substituted with a formyl group at the 5-position and a methylaminoacetic acid moiety at the 2-position, protonated as a hydrochloride salt (Fig. 1). The SMILES notation CN(CC(=O)O)C1=NC=C(C=N1)C=O confirms the connectivity, while the InChIKey VSXMBPJXDSWBFQ-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClN₃O₃ |
| Molecular Weight | 231.63 g/mol |
| SMILES | CN(CC(=O)O)C1=NC=C(C=N1)C=O |
| InChIKey | VSXMBPJXDSWBFQ-UHFFFAOYSA-N |
| CAS Number (Hydrochloride) | 2044902-05-6 |
| CAS Number (Free Acid) | 915921-77-6 |
Physicochemical Profiling
The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Collision cross-section (CCS) predictions via mass spectrometry adducts reveal insights into its gas-phase behavior:
Table 2: Predicted Collision Cross-Sections (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.07167 | 139.9 |
| [M+Na]+ | 218.05361 | 150.6 |
| [M+NH₄]+ | 213.09821 | 145.5 |
| [M-H]- | 194.05711 | 139.4 |
These data suggest moderate polarity, aligning with its capacity to penetrate cellular membranes while retaining solubility.
Synthetic Pathways and Analytical Characterization
Multi-Step Synthesis
Synthesis involves sequential modifications to the pyrimidine ring. A typical route includes:
-
Amination: Introduction of the methylamino group at the pyrimidine’s 2-position via nucleophilic substitution.
-
Acetic Acid Conjugation: Alkylation with bromoacetic acid to attach the carboxylic acid moiety.
-
Formylation: Vilsmeier-Haack reaction to install the 5-formyl group.
-
Salt Formation: Treatment with HCl to yield the hydrochloride salt.
Quality Control
High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Nuclear Magnetic Resonance (NMR) validates structural integrity. Key NMR signals include:
-
δ 8.9 ppm: Pyrimidine C-H protons.
-
δ 4.2 ppm: Methylene protons of the acetic acid group.
Mechanistic Insights and Biological Activity
Enzyme Inhibition
The pyrimidine ring engages in π-stacking interactions with aromatic residues in enzyme active sites, as observed in homologous compounds. For example, formylpyrimidine derivatives inhibit dihydrofolate reductase (DHFR) by mimicking the pteridine moiety of dihydrofolate, disrupting nucleotide synthesis.
Pharmacological Applications and Future Directions
Drug Delivery Systems
The carboxylic acid group enables conjugation to polymeric carriers (e.g., PEG), improving pharmacokinetics. Boc-NH-PEG₁-CH₂COOH, a related PEG derivative, demonstrates utility in peptide-drug conjugates, suggesting analogous strategies for this compound .
Targeted Cancer Therapy
Molecular docking studies predict affinity for tyrosine kinase receptors overexpressed in cancers. The formyl group serves as a handle for Schiff base formation with lysine residues, enabling covalent inhibition.
Challenges and Limitations
-
Synthetic Complexity: Multi-step synthesis reduces scalability; flow chemistry approaches are under investigation.
-
Stability in Physiological pH: The hydrochloride salt may dissociate in blood plasma, necessitating prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume